molecular formula C11H14O2 B1503823 2-Isopropoxy-3-methylbenzaldehyde CAS No. 532965-67-6

2-Isopropoxy-3-methylbenzaldehyde

Cat. No. B1503823
Key on ui cas rn: 532965-67-6
M. Wt: 178.23 g/mol
InChI Key: MVYBGIGBXXPTOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07919508B2

Procedure details

Stir a mixture of 3-methylsalicylaldehyde (100 g, 0.73 mol), isopropyl iodide (187 g, 1.1 mol) and K2CO3 (141 g, 1.0 mol) in DMF (400 mL) for 20 hr at room temperature. TLC shows partial reaction; thus, add more isopropyl iodide (43 g, 0.25 mol) and heat the reaction to 45° C. with stirring for an additional 10 hr. Dilute the reaction mixture with H2O (1 L) and extract the resulting mixture with EtOAc. Wash the organic layer with 0.25 M. aqueous NaOH and then with H2O. Dry over MgSO4 and evaporate the solvent to give 3-methyl-2-isopropoxybenzaldehyde, 122 g (94%); 1H-NMR (CDCl3) δ 7.7-7.1 (m, 3H), 4.2 (m, 1H), 2.3 (s, 3H), 1.4 (d. 6H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
187 g
Type
reactant
Reaction Step One
Name
Quantity
141 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:4]([CH:5]=[O:6])[C:3]=1[OH:10].[CH:11](I)([CH3:13])[CH3:12].C([O-])([O-])=O.[K+].[K+]>CN(C=O)C.O>[CH3:1][C:2]1[C:3]([O:10][CH:11]([CH3:13])[CH3:12])=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6] |f:2.3.4|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CC1=C(C(C=O)=CC=C1)O
Name
Quantity
187 g
Type
reactant
Smiles
C(C)(C)I
Name
Quantity
141 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
43 g
Type
reactant
Smiles
C(C)(C)I
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
TEMPERATURE
Type
TEMPERATURE
Details
heat
CUSTOM
Type
CUSTOM
Details
the reaction to 45° C.
STIRRING
Type
STIRRING
Details
with stirring for an additional 10 hr
Duration
10 h
EXTRACTION
Type
EXTRACTION
Details
extract the resulting mixture with EtOAc
WASH
Type
WASH
Details
Wash the organic layer with 0.25 M
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporate the solvent

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=C(C=O)C=CC1)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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